molecular formula C12H13NO2 B14570332 N-Benzyl-N-(3-oxoprop-1-en-1-yl)acetamide CAS No. 61357-17-3

N-Benzyl-N-(3-oxoprop-1-en-1-yl)acetamide

Cat. No.: B14570332
CAS No.: 61357-17-3
M. Wt: 203.24 g/mol
InChI Key: ZXAOWKHQJTULQN-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-oxoprop-1-en-1-yl)acetamide is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to an acetamide group and a 3-oxoprop-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(3-oxoprop-1-en-1-yl)acetamide typically involves the reaction of benzylamine with acetic anhydride and a suitable enone precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or ethanol, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-oxoprop-1-en-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of benzyl-N-(3-oxoprop-1-en-1-yl)acetamide derivatives.

    Reduction: Formation of benzyl-N-(3-hydroxypropyl)acetamide.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-(3-oxoprop-1-en-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-oxoprop-1-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The enone moiety is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylacetamide: Lacks the enone moiety, resulting in different reactivity and applications.

    N-(3-oxoprop-1-en-1-yl)acetamide: Lacks the benzyl group, affecting its biological activity and chemical properties.

    N-Benzyl-N-(3-hydroxypropyl)acetamide: A reduced form of N-Benzyl-N-(3-oxoprop-1-en-1-yl)acetamide, with different reactivity.

Uniqueness

This compound is unique due to the presence of both the benzyl and enone moieties, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61357-17-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-benzyl-N-(3-oxoprop-1-enyl)acetamide

InChI

InChI=1S/C12H13NO2/c1-11(15)13(8-5-9-14)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3

InChI Key

ZXAOWKHQJTULQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C=CC=O

Origin of Product

United States

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